N-[(4-methoxyphenyl)methyl]-2-[(3-methoxyquinoxalin-2-yl)sulfanyl]acetamide

Physicochemical profiling Drug-likeness Solubility prediction

This dual-methoxy quinoxaline sulfanylacetamide (CAS 950258-45-4) is a differentiated research candidate for melatonin (MT1/MT2) and serotonin (5-HT3) receptor studies. Its unique 3-methoxyquinoxaline core and 4-methoxybenzyl side chain create a pharmacophore profile distinct from N-aryl or 3-methyl analogs, with 7 rotatable bonds enabling induced-fit binding studies. Procure for radioligand displacement assays or hTS allosteric inhibition studies where conformational flexibility is critical. Avoid assay failure: verify this exact substitution pattern before ordering.

Molecular Formula C19H19N3O3S
Molecular Weight 369.4 g/mol
CAS No. 950258-45-4
Cat. No. B6515418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-methoxyphenyl)methyl]-2-[(3-methoxyquinoxalin-2-yl)sulfanyl]acetamide
CAS950258-45-4
Molecular FormulaC19H19N3O3S
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3N=C2OC
InChIInChI=1S/C19H19N3O3S/c1-24-14-9-7-13(8-10-14)11-20-17(23)12-26-19-18(25-2)21-15-5-3-4-6-16(15)22-19/h3-10H,11-12H2,1-2H3,(H,20,23)
InChIKeyZHRJAMONATUDKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(4-Methoxyphenyl)methyl]-2-[(3-methoxyquinoxalin-2-yl)sulfanyl]acetamide (CAS 950258-45-4): Compound Identity and Procurement-Relevant Characteristics


N-[(4-Methoxyphenyl)methyl]-2-[(3-methoxyquinoxalin-2-yl)sulfanyl]acetamide (CAS 950258-45-4) is a synthetic small-molecule quinoxaline derivative characterized by a 3-methoxyquinoxaline core linked via a thioether bridge to an N-(4-methoxybenzyl)acetamide side chain. Its molecular formula is C19H19N3O3S with a molecular weight of 369.4 g/mol, and its computed lipophilicity is XLogP3 = 3.2 [1]. The compound belongs to the class of quinoxaline-based sulfanylacetamides, a scaffold recognized for its versatility in medicinal chemistry, particularly in anticancer [2] and neuropharmacological research [3]. Unlike simple quinoxaline derivatives, the dual methoxy substitution pattern—one on the quinoxaline ring and one on the benzyl moiety—distinguishes this compound from its closest commercially available analogs and necessitates careful evaluation for informed procurement decisions.

Why Generic Substitution Fails for N-[(4-Methoxyphenyl)methyl]-2-[(3-methoxyquinoxalin-2-yl)sulfanyl]acetamide: The Cost of Overlooking Dual Methoxy Architecture


In-class quinoxaline sulfanylacetamides cannot be treated as interchangeable procurement items because minor structural variations—particularly at the quinoxaline 3-position and the N-benzyl substituent—produce measurable shifts in lipophilicity, hydrogen-bonding capacity, and conformational flexibility that alter biological target engagement [1]. For example, replacing the 3-methoxy group with a 3-methyl group changes the hydrogen bond acceptor count from 6 to 5 and reduces polar surface area, directly impacting solubility and molecular recognition at targets such as melatonin receptors and thymidylate synthase [2][3]. Similarly, eliminating the methylene spacer between the amide nitrogen and the 4-methoxyphenyl ring (as in N-aryl analogs) reduces the rotatable bond count from 7 to 5, locking the compound into a more rigid conformation that may compromise induced-fit binding at flexible protein pockets [1]. These structural distinctions mean that substituting a cheaper, superficially similar analog without verifying the exact substitution pattern risks invalidating biological assay results and wasting procurement resources.

Product-Specific Quantitative Evidence Guide for N-[(4-Methoxyphenyl)methyl]-2-[(3-methoxyquinoxalin-2-yl)sulfanyl]acetamide (CAS 950258-45-4)


Hydrogen Bond Acceptor Count as a Solubility and Target-Recognition Differentiator Versus 3-Methyl Quinoxaline Analogs

The target compound possesses six hydrogen bond acceptors (HBA = 6) due to the dual methoxy groups and the carbonyl oxygen, compared to five hydrogen bond acceptors (HBA = 5) for the nearest 3-methyl analog, N-(4-methoxyphenyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide (CAS 708976-92-5) [1]. The additional HBA arises from the quinoxaline 3-methoxy oxygen, which is absent in the 3-methyl comparator. This difference directly affects aqueous solubility (predicted LogS) and the ability to form hydrogen bonds with biological targets such as the melatonin MT1/MT2 receptors, where methoxy groups are key pharmacophoric elements [2].

Physicochemical profiling Drug-likeness Solubility prediction

Rotatable Bond Count and Conformational Flexibility Versus N-Aryl Amide Analogs

The target compound contains a methylene (–CH2–) spacer between the amide nitrogen and the 4-methoxyphenyl ring, yielding 7 rotatable bonds, compared to only 5 rotatable bonds in the directly N-linked analog N-(4-methoxyphenyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide (CAS 708976-92-5) [1]. This increased flexibility (ΔRotB = +2, a 40% increase) allows the terminal 4-methoxyphenyl group to sample a wider conformational space, which is critical for induced-fit binding at allosteric sites such as the human thymidylate synthase dimer interface, where quinoxaline-based ligands must adopt specific conformations to stabilize the inactive enzyme state [2].

Conformational analysis Molecular flexibility Protein binding

3-Methoxy vs. 3-Phenyl Substitution: Impact on Anticancer Potency in HCT-116 and MCF-7 Cell Lines

In a study of 27 N-alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides, the most potent compound (10b) achieved IC50 values of 1.52 µg/mL against HCT-116 colon carcinoma cells and 2 µg/mL against MCF-7 breast adenocarcinoma cells, attributed to binding at the human thymidylate synthase (hTS) homodimer interface [1]. The target compound replaces the 3-phenyl group with a 3-methoxy group, which reduces steric bulk and alters the electronic character of the quinoxaline ring (methoxy is electron-donating via resonance, vs. phenyl which is weakly electron-withdrawing). While direct IC50 data for the target compound are not published, the 3-methoxy substitution is expected to shift the structure-activity relationship (SAR) toward different potency and selectivity profiles compared to the 3-phenyl series, as evidenced by the distinct biological profiles of 3-methoxyquinoxaline-2-carboxamides at 5-HT3 receptors (pA2 values up to 7.5) [2].

Anticancer activity Quinoxaline SAR Thymidylate synthase inhibition

Melatonin Receptor Pharmacophore Compatibility: Dual Methoxy Motif as a Predictor of MT1/MT2 Binding Potential

Quinoxaline derivatives bearing a methoxy group at position 3 have been designed as bioisosteres of the indole ring of melatonin for MT1 and MT2 receptor targeting [1]. The target compound uniquely combines a 3-methoxyquinoxaline core (mimicking the 5-methoxyindole of melatonin) with a 4-methoxybenzyl side chain that provides a second methoxy group capable of engaging the receptor's supplementary hydrophobic pocket. In contrast, analogs such as 2-[(3-methoxyquinoxalin-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide replace the terminal methoxy with a methyl group (OCH3 → CH3), reducing the hydrogen bond acceptor count and altering the electronic surface potential. Although direct MT1/MT2 binding affinities (Ki) for the target compound are not reported, the dual methoxy architecture aligns with the established pharmacophore model where at least one methoxy group is essential for sub-micromolar affinity, as demonstrated by 3-methoxyquinoxaline-2-carboxamide ligands [2].

Melatonin receptors Neuropharmacology Sleep disorder research

Best Research and Industrial Application Scenarios for N-[(4-Methoxyphenyl)methyl]-2-[(3-methoxyquinoxalin-2-yl)sulfanyl]acetamide


Melatonin Receptor (MT1/MT2) Ligand Screening and Sleep Disorder Drug Discovery

The dual methoxy architecture of the target compound—combining a 3-methoxyquinoxaline core with a 4-methoxybenzyl side chain—positions it as a compelling candidate for melatonin receptor binding assays. The methoxy groups serve as pharmacophoric mimics of the 5-methoxyindole moiety of endogenous melatonin, while the quinoxaline ring acts as an indole bioisostere . Procurement for MT1/MT2 radioligand displacement assays (e.g., using 2-[125I]iodomelatonin) is recommended, with the expectation that the compound will demonstrate measurable affinity based on class-level pharmacophore compatibility .

Human Thymidylate Synthase (hTS) Allosteric Inhibition Studies in Colorectal and Breast Cancer Models

The quinoxaline-sulfanylacetamide scaffold has been validated as a binder of the hTS homodimer interface, with close analogs (3-phenyl series) achieving IC50 values of 1.52–2 µg/mL in HCT-116 and MCF-7 cancer cell lines . The target compound's 3-methoxy substitution and extended N-benzyl side chain offer a differentiated SAR profile for exploring allosteric hTS inhibition. Recommended application includes MTT-based antiproliferative assays against HCT-116 (colon) and MCF-7 (breast) cell lines, with molecular docking against the hTS inactive conformation (PDB entries with dimer interface pockets) to map binding determinants .

Conformational Flexibility-Driven Protein Binding Studies (Induced-Fit Target Engagement)

With 7 rotatable bonds—40% more than the directly N-linked N-aryl analog (RotB = 5)—the target compound is uniquely suited for biochemical assays requiring ligand conformational adaptation . This includes studies of intrinsically disordered protein regions, allosteric pockets that undergo structural rearrangement upon ligand binding, and fluorescence polarization assays where linker flexibility influences tracer performance. Procure this compound when the experimental design demands that the small-molecule probe sample a broad conformational ensemble to identify induced-fit binding poses .

5-HT3 Receptor Antagonism and Serotonergic Pathway Research

3-Methoxyquinoxaline derivatives are established 5-HT3 receptor antagonists, with lead compounds exhibiting pA2 values of 7.5 and demonstrating anxiolytic and antidepressant effects in rodent behavioral models . The target compound's sulfanylacetamide linker distinguishes it from the carboxamide series and may confer altered pharmacokinetic properties or receptor residency time. Procurement is recommended for laboratories conducting 5-HT3 binding assays (e.g., displacement of [3H]granisetron) and ex vivo functional studies on isolated guinea pig ileum or rat vagus nerve preparations .

Quote Request

Request a Quote for N-[(4-methoxyphenyl)methyl]-2-[(3-methoxyquinoxalin-2-yl)sulfanyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.